BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE
Description
Butyl 4-(2-fluorobenzamido)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 2-fluorobenzamido group at the para position of the benzene ring. This compound shares structural similarities with alkyl benzoates and fluorinated benzamido derivatives, which are widely studied for applications in pharmaceuticals, fragrances, and materials science .
Properties
IUPAC Name |
butyl 4-[(2-fluorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVIVWQJZJVXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE typically involves the esterification of 4-(2-fluorobenzamido)benzoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of strong electrophiles like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its potential as a building block in the development of new materials.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound is explored for its potential pharmacological properties. It may have applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound is used as a UV absorber in polymer formulations. Its ability to absorb ultraviolet light makes it valuable in the production of UV-resistant materials.
Mechanism of Action
The mechanism of action of BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-(2-Fluorobenzamido)Benzoate (EFB-1)
Structural Differences : EFB-1 (ethyl ester) differs from butyl 4-(2-fluorobenzamido)benzoate in alkyl chain length (ethyl vs. butyl) and substitution position (ortho vs. para).
Functional Differences :
Alkyl Benzoates (Butyl Benzoate, Ethyl Benzoate)
Toxicity Profiles :
Degradation Pathways :
- Butyl benzoate undergoes hydrolysis to form benzoic acid and oxidizes to p-benzoquinone under UV/TiO₂ systems .
- The fluorobenzamido group in this compound may alter degradation kinetics, favoring fluorinated intermediates over simple benzoic acid derivatives.
Para-Substituted Alkyl Benzoates
- Butyl 4-hydroxybenzoate : A preservative with a hydroxyl group at the para position. Unlike the fluorobenzamido derivative, it lacks the aromatic amide linkage, reducing steric hindrance and altering antioxidant capacity .
- Ethyl 4-(2-chlorophenyl)-4-oxobutyrate : A structural analog with a chlorophenyl group. The electron-withdrawing chlorine atom may enhance stability compared to fluorine but reduce bioavailability due to higher molecular weight .
Key Research Findings
Photodegradation and Stability
This compound is expected to follow complex degradation pathways due to the fluorobenzamido moiety. Similar compounds like butyl benzoate produce ring-opening products (e.g., butyl (2E,4E)-7-oxohepta-2,4-dienoate) and hydrolyzed metabolites (e.g., benzoic acid) under UV irradiation . The fluorine atom may slow hydrolysis but promote fluorinated byproducts, necessitating specialized environmental monitoring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
